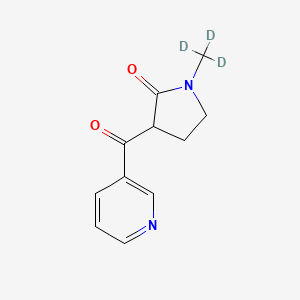

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

説明

Contextualizing Deuterated Nicotinoylpyrrolidone Derivatives in Contemporary Chemical and Biological Research

Deuterated compounds, including derivatives of nicotinoylpyrrolidone, are of growing interest in pharmaceutical and chemical research. The substitution of hydrogen with deuterium (B1214612) can significantly alter the physicochemical properties of a molecule without changing its fundamental chemical structure. This alteration is primarily due to the "kinetic isotope effect," where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. youtube.com

This stronger bond can slow down metabolic processes that involve the cleavage of this bond, a strategy that has been successfully employed to enhance the pharmacokinetic profiles of certain drugs. nih.gov For instance, the FDA has approved deuterated drugs that exhibit improved metabolic stability and reduced formation of toxic metabolites. nih.gov In the context of nicotinoylpyrrolidone derivatives, deuteration could be explored to modulate their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The synthesis of deuterated pyrrolidine (B122466) derivatives has been a subject of research, with methods being developed for the site-specific incorporation of deuterium. rsc.org These synthetic advancements are crucial for making these specialized compounds more accessible for research purposes. rsc.org

Strategic Importance of Isotopic Labeling in Pyrrolidone Compound Investigations

Isotopic labeling, particularly with stable isotopes like deuterium, is a powerful tool in the investigation of pyrrolidone-containing compounds. One of the primary applications is in quantitative analysis using mass spectrometry. A deuterated analog of a target compound, such as (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3, can serve as an ideal internal standard in isotope dilution mass spectrometry. researchgate.netnih.gov This is because its chemical behavior is nearly identical to the non-labeled analyte, but it can be distinguished by its higher mass. This allows for highly accurate and precise quantification of the target compound in complex biological matrices like urine and plasma. researchgate.net

Furthermore, isotopic labeling is instrumental in metabolic studies. By administering a deuterated compound, researchers can trace its metabolic pathways and identify its metabolites with greater ease and certainty using techniques like NMR and mass spectrometry. nih.gov The distinct mass of the deuterated metabolites allows them to be readily distinguished from endogenous compounds in a biological system.

The table below illustrates the general advantages of using isotopically labeled compounds in research.

| Research Application | Advantage of Isotopic Labeling |

| Quantitative Analysis | Serves as an ideal internal standard for mass spectrometry, enabling precise and accurate quantification. researchgate.net |

| Metabolic Studies | Facilitates the tracking and identification of metabolites in complex biological samples. nih.gov |

| Pharmacokinetic Profiling | Can be used to investigate and potentially improve the ADME properties of a compound. nih.gov |

Overview of Academic Research Trajectories for Nicotinoylpyrrolidone Scaffolds

The nicotinoylpyrrolidone scaffold is a structural motif found in various biologically active compounds. Research into these scaffolds generally follows several key trajectories:

Synthesis and Derivatization: A significant area of research focuses on the development of novel and efficient synthetic routes to create diverse libraries of nicotinoylpyrrolidone derivatives. This includes the exploration of asymmetric synthesis to obtain specific enantiomers, which may exhibit different biological activities.

Biological Activity Screening: Once synthesized, these compounds are often screened for a wide range of biological activities. Given the structural similarity of the nicotinoyl moiety to nicotinamide, research may explore their potential as enzyme inhibitors or receptor ligands.

Pharmacokinetic and Metabolic Profiling: For derivatives that show promising biological activity, detailed studies on their ADME properties are conducted. This is where deuterated analogs like this compound become particularly valuable as tools for accurate quantification and metabolite identification. researchgate.netnih.gov The goal is to understand how the body processes these compounds and to identify any potential liabilities that might hinder their development as therapeutic agents.

The development of deuterated versions of lead compounds is becoming an increasingly common strategy in drug discovery to enhance their therapeutic potential. youtube.comnih.gov Therefore, the synthesis of this compound likely represents a step in the broader research and development of the parent compound or structurally related molecules.

特性

IUPAC Name |

3-(pyridine-3-carbonyl)-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVLPUZALILIEN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858075 | |

| Record name | 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86270-95-3 | |

| Record name | 2-Pyrrolidinone, 1-(methyl-d3)-3-(3-pyridinylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86270-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R,s 1 Methyl 3 Nicotinoylpyrrolidone D3 and Its Analogues

Stereocontrolled Synthesis of the Pyrrolidone Nucleus for Target Compounds

The pyrrolidone ring is a prevalent scaffold in numerous biologically active molecules. Its synthesis with a defined stereochemistry at the C3 position is a critical step in the preparation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3. Various strategies have been developed to achieve this, primarily focusing on asymmetric synthesis to obtain enantiomerically enriched 3-substituted pyrrolidines.

One effective approach involves the use of chiral auxiliaries or catalysts. For instance, asymmetric synthesis of optically pure isomers of related compounds like nornicotine (B190312) has been achieved with high optical purity through the alkylation of a chiral ketimine. This ketimine is prepared from either (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine with a suitable alkylating agent. Subsequent cleavage of the chiral auxiliary and intramolecular cyclization yields the desired chiral pyrrolidine (B122466) ring. colab.ws

Another powerful technique is the intramolecular cyclization of an appropriately substituted aminohalide or aminoepoxide. The regioselectivity of this cyclization is governed by the positions of the leaving group and the nucleophilic amine, allowing for the controlled formation of the five-membered ring. Furthermore, palladium-catalyzed hydroarylation of N-alkyl-Δ2-pyrrolines presents a direct method for introducing an aryl group, which can be a precursor to the nicotinoyl moiety, at the 3-position of the pyrrolidone ring.

Biocatalytic methods are also emerging as a valuable tool for the enantioselective synthesis of chiral pyrrolidines, offering high stereoselectivity under mild reaction conditions. These enzymatic approaches can provide access to enantiomerically pure pyrrolidone intermediates, which are then elaborated to the final target compound.

| Synthetic Strategy | Key Features | Reported Application |

| Asymmetric Alkylation | Use of chiral auxiliaries (e.g., from 2-hydroxy-3-pinanone) to induce stereochemistry. | Synthesis of optically pure nornicotine isomers. colab.ws |

| Intramolecular Cyclization | Formation of the pyrrolidone ring from acyclic precursors (e.g., aminohalides). | General synthesis of substituted pyrrolidines. |

| Palladium-Catalyzed Hydroarylation | Direct introduction of an aryl group at the C3 position of a pyrroline. | Synthesis of 3-arylpyrrolidines. |

| Biocatalysis | Enzymatic reactions for high enantioselectivity. | Enantioselective synthesis of chiral pyrrolidines. |

Regioselective Introduction of the Nicotinoyl Moiety

The regioselective attachment of the nicotinoyl group to the 3-position of the pyrrolidone ring is a pivotal step in the synthesis. A common and direct method involves the condensation of a pre-formed N-methylpyrrolidone with a nicotinic acid derivative. For instance, the reaction of N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a strong base can yield 1-methyl-3-nicotinoyl-2-pyrrolidone. This intermediate can then be reduced to the desired pyrrolidine structure. google.com

Another established method is the Grignard reaction between a 3-halopyridine, such as 3-bromopyridine, and N-methylpyrrolidone. This approach directly installs the nicotinoyl precursor at the desired position. Subsequent reduction of the ketone functionality completes the synthesis of the nicotinoylpyrrolidine core. The choice of the nicotinoylating agent and reaction conditions is crucial to prevent side reactions and ensure high regioselectivity.

| Method | Reactants | Key Conditions |

| Base-Mediated Condensation | N-methyl-2-pyrrolidone, nicotinate compound | Strong base, suitable solvent google.com |

| Grignard Reaction | 3-Bromopyridine, N-methylpyrrolidone | Grignard reagent |

Isotopic Labeling Techniques for Deuterium (B1214612) Incorporation at Specific Sites

The introduction of deuterium at the methyl group of this compound requires specific isotopic labeling techniques. A prevalent method for deuterating methyl groups on aromatic rings, which can be adapted for the nicotinoyl moiety, is through a hydrogen-deuterium (H-D) exchange reaction. This is typically achieved by heating the substrate in the presence of a deuterium source, such as D₂O, with a base catalyst like NaOD. nih.gov

For the specific synthesis of this compound, the deuteration would ideally be performed on a precursor containing the methyl group. If the synthesis starts from a deuterated methylating agent, such as deuterated formaldehyde (CD₂O) or methyl-d3 iodide (CD₃I), the deuterium can be incorporated during the N-methylation of a nornicotine-type precursor. For example, the methylation of the pyrrolidine nitrogen of a 3-nicotinoylpyrrolidine intermediate using formaldehyde-d₂ and a reducing agent like formic acid or sodium cyanoborohydride would yield the desired N-methyl-d3 labeled product.

| Deuteration Method | Deuterium Source | Application |

| H-D Exchange | D₂O with NaOD | Deuteration of methyl groups on nicotinic acid derivatives. nih.gov |

| Reductive Amination | Formaldehyde-d₂ | N-methylation of a secondary amine precursor. |

| N-Alkylation | Methyl-d3 iodide | N-methylation of a secondary amine precursor. |

Chromatographic and Spectroscopic Methods for Purity and Isotopic Enrichment Assessment

Ensuring the chemical purity and isotopic enrichment of this compound is critical for its application. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing chemical purity. For the separation of the (R) and (S) enantiomers, specialized Chiral HPLC is necessary. This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their quantification.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural verification and for determining the extent and position of deuterium incorporation. ¹H NMR can be used to observe the disappearance or reduction of the signal corresponding to the N-methyl protons, while ²H NMR will show a signal at the corresponding chemical shift, confirming the presence of deuterium.

Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak shifted by +3 mass units compared to the non-deuterated analogue, providing a clear indication of successful deuteration. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.

| Analytical Technique | Purpose | Key Findings |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of (R) and (S) enantiomers. | Determination of enantiomeric purity. |

| ¹H Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of deuterium incorporation. | Disappearance of the N-methyl proton signal. |

| ²H Nuclear Magnetic Resonance (NMR) | Direct detection of deuterium. | Presence of a deuterium signal at the N-methyl position. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Molecular ion peak shifted by +3 m/z units. |

Synthesis of Non-Deuterated and Structurally Related Analogues for Comparative Studies

The synthesis of the non-deuterated (R,S)-1-Methyl-3-nicotinoylpyrrolidone and other structurally related analogues is essential for comparative studies. These analogues serve as standards in analytical methods and as controls in biological assays. The synthetic routes to the non-deuterated compound are similar to those for the deuterated version, but without the isotopic labeling step.

For instance, the synthesis of racemic nicotine (B1678760), a closely related analogue, can be achieved by combining N-methyl-2-pyrrolidone with a nicotinate compound to form 1-methyl-3-nicotinoyl-2-pyrrolidone, followed by reduction. google.com The synthesis of various conformationally restricted nicotine analogues has also been reported, which can be used to explore structure-activity relationships. nih.gov These syntheses often involve multi-step sequences to construct tricyclic derivatives, providing valuable insights into the chemical space around the nicotinoylpyrrolidine scaffold.

The availability of these non-deuterated and structurally diverse analogues allows for a comprehensive evaluation of the properties of this compound and its biological significance.

Sophisticated Analytical Techniques and Applications for R,s 1 Methyl 3 Nicotinoylpyrrolidone D3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Quantitative Analysis

The quantitative analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 and its non-deuterated counterpart relies heavily on the development and validation of robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods. LC-MS, particularly when coupled with a triple quadrupole mass spectrometer (LC-MS/MS), offers unparalleled sensitivity and specificity for detecting analytes in complex matrices like plasma, urine, and saliva. nih.gov, nih.gov, nih.gov The development of these methods involves a systematic optimization of both chromatographic separation and mass spectrometric detection parameters.

Chromatographic optimization typically utilizes reverse-phase columns, such as a C18, to separate the analyte from other matrix components. nih.gov The mobile phase composition, gradient elution profile, and flow rate are carefully adjusted to achieve a sharp peak shape and a short retention time, which is essential for high-throughput analysis. researchgate.net

Mass spectrometric detection is usually performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces background noise. For this compound, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is unique to the molecule's structure and mass.

Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. mdpi.com Key validation parameters include:

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Linearity: Establishing a concentration range where the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov, researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Analysis

This interactive table outlines typical starting parameters for an LC-MS/MS method designed for the analysis of nicotinoid compounds.

| Parameter | Setting | Rationale |

|---|---|---|

| Chromatography | ||

| LC System | UHPLC | Provides higher resolution and faster analysis times compared to conventional HPLC. nih.gov |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and separation for moderately polar compounds like nicotinoylpyrrolidone. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode is effective for nitrogen-containing compounds. |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantitative analysis. nih.gov |

| Precursor Ion (Analyte) | m/z 191.1 | [M+H]+ for (R,S)-1-Methyl-3-nicotinoylpyrrolidine. |

| Precursor Ion (IS) | m/z 194.1 | [M+H]+ for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound, confirming both its stereochemical configuration and the success of its isotopic labeling. longdom.org

For stereochemical analysis, advanced 2D-NMR experiments are employed. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to map the connectivity of the pyrrolidine (B122466) ring and its substituents. longdom.org, uni-regensburg.de

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the relative stereochemistry (cis/trans isomerism) at the chiral centers of the pyrrolidine ring. uni-regensburg.de

For confirming isotopic purity, Deuterium (B1214612) (²H) NMR is the most direct method. sigmaaldrich.com It provides a clean spectrum where only the deuterium signals are observed. sigmaaldrich.com This allows for precise determination of the deuterium enrichment at the methyl position and can identify any unintended isotopic scrambling. Conventional Proton (¹H) NMR is also used; the spectrum of the deuterated compound will show a significant reduction or complete absence of the signal corresponding to the methyl protons, providing a quantitative measure of isotopic incorporation. sigmaaldrich.com

Table 2: Expected NMR Characteristics for Isotopic Purity Assessment

This table compares the expected NMR signals for the non-deuterated and d3-labeled compound.

| NMR Technique | (R,S)-1-Methyl-3-nicotinoylpyrrolidine | This compound | Information Gained |

|---|---|---|---|

| ¹H NMR | Signal for N-CH₃ protons (singlet, ~2.3 ppm) | Greatly diminished or absent N-CH₃ signal | Confirms high level of deuteration at the target position. |

| ²H NMR | No signal (in non-deuterated solvent) | Sharp signal corresponding to N-CD₃ group | Directly observes and confirms the presence and chemical environment of the deuterium label. sigmaaldrich.com |

| ¹³C NMR | Signal for N-CH₃ carbon | Signal for N-CD₃ carbon appears as a multiplet due to C-D coupling and is often lower in intensity | Confirms the location of the deuterium label on the methyl carbon. |

Application of this compound as an Internal Standard in Bioanalytical Assays

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays. bioanalysis-zone.com In such assays, which often measure trace levels of drugs or metabolites in complex biological fluids, an internal standard is critical for ensuring accuracy and precision. nih.gov It is added at a known concentration to every sample, standard, and quality control sample before processing.

A SIL-IS is considered the "gold standard" because its physicochemical properties are virtually identical to the analyte being measured. bioanalysis-zone.com Consequently, it experiences the same behavior during every step of the analytical process, including extraction, potential degradation, and ionization in the mass spectrometer. Because it co-elutes with the analyte chromatographically, it effectively corrects for any sample-to-sample variability. bioanalysis-zone.com However, it is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms (3 Daltons in this case). The concentration of the analyte is determined by calculating the ratio of the analyte's MS response to the IS's MS response. This method is frequently used to quantify nicotine (B1678760) and its metabolites, such as cotinine (B1669453), to assess tobacco exposure. nih.gov, nih.gov

Advanced Chromatographic Separations for Isomeric and Impurity Profiling

The designation "(R,S)" indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers. While this mixture is suitable for use as an internal standard for quantifying the racemic analyte, specialized chromatographic techniques are required to separate these stereoisomers or to profile other potential impurities. nih.gov

Isomeric Separation: Separating the (R)- and (S)-enantiomers requires chiral chromatography. This can be achieved using a chiral stationary phase (CSP), a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. This separation is important in pharmaceutical research as different enantiomers can have distinct biological activities. nih.gov

Impurity Profiling: High-performance liquid chromatography (HPLC), often with high-resolution mass spectrometry (HRMS), is used to detect, identify, and quantify any impurities. nih.gov These could include starting materials, by-products from the synthesis of either the deuterated or non-deuterated compound, or degradation products. Method development focuses on achieving baseline separation of the main compound peak from all potential and known impurity peaks. mdpi.com, nih.gov

Table 3: Chromatographic Techniques for Separation

This interactive table details advanced separation methods.

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Heptane/Ethanol/Modifier | Separation of (R)- and (S)-enantiomers of nicotinoylpyrrolidone. nih.gov |

| Reverse-Phase HPLC | C18 or Phenyl-Hexyl | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Standard method for purity assessment and separation from synthesis-related impurities. nih.gov |

| HILIC | Amide or Silica | High organic content (e.g., >80% Acetonitrile) with aqueous buffer | Alternative separation mechanism for polar impurities that are not well-retained in reverse-phase. |

Utilization in Isotope Dilution Mass Spectrometry for Trace Analysis and Metabolite Identification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov, springernature.com The use of this compound is central to this technique when analyzing its non-deuterated analogue.

The principle of IDMS involves adding a precisely known quantity of the deuterated standard to the sample containing an unknown quantity of the non-deuterated analyte. nih.gov After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by LC-MS. The instrument measures the intensity ratio of the mass signals for the analyte and the standard. Since the amount of standard added is known, the unknown concentration of the analyte can be calculated with exceptional accuracy, as the ratio measurement is independent of extraction recovery or instrument signal suppression. nih.gov, researchgate.net

This technique is particularly powerful for:

Trace Analysis: Accurately quantifying very low concentrations of the analyte, approaching the femtomole range, in complex matrices. nih.gov

Metabolite Identification: In drug metabolism studies, administering a deuterated compound can help in distinguishing drug-related metabolites from endogenous molecules. The characteristic mass difference and isotopic pattern of the deuterated standard and its metabolites make them easier to find and identify in a complex biological background.

In Vitro Biochemical and Preclinical Pharmacokinetic Investigations of R,s 1 Methyl 3 Nicotinoylpyrrolidone D3

Enzymatic Stability and Biotransformation Pathways in Hepatic Microsomal and Cytosolic Systems

The metabolic fate of xenobiotics is primarily determined by enzymatic processes within the liver, specifically in microsomal and cytosolic fractions. For (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3, its structural similarity to nicotine (B1678760) metabolites like cotinine (B1669453) suggests that its biotransformation will involve enzymes from the cytochrome P450 (CYP450) superfamily and cytosolic enzymes like aldehyde oxidase. researchgate.netnih.gov

In humans, the primary pathway for nicotine metabolism is its conversion to cotinine, a reaction catalyzed predominantly by the CYP2A6 enzyme in the liver. nih.govnih.gov This process involves the 5'-oxidation of nicotine to an intermediate, nicotine-Δ1'(5')-iminium ion, which is subsequently oxidized to cotinine. researchgate.netnih.gov The final oxidation step can be carried out by either CYP2A6 or a cytosolic aldehyde oxidase. nih.govbohrium.com Given that this compound shares the N-methylpyrrolidone ring with cotinine, it is anticipated to be a substrate for similar enzymatic pathways.

Studies on the related compound N-methyl-2-pyrrolidone (NMP) in humans have identified 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) as the major metabolite, indicating that hydroxylation of the pyrrolidone ring is a significant biotransformation pathway. nih.gov Another identified metabolite was 2-hydroxy-N-methylsuccinimide (2-HMSI), suggesting further oxidation. nih.gov Therefore, it is plausible that this compound undergoes hydroxylation on the pyrrolidone ring.

The deuterium (B1214612) labeling on the N-methyl group (-d3) is a critical feature. N-demethylation is a common metabolic route for many xenobiotics. nih.gov The increased stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly slow down the rate of N-demethylation, a phenomenon known as the deuterium kinetic isotope effect (DKIE). researchgate.net This would likely decrease the formation of the corresponding nornicotine (B190312) analog from this compound.

The table below summarizes kinetic parameters for the metabolism of related compounds in preclinical models, illustrating the enzymatic activity involved.

| Compound | Enzyme/System | Species | Km (µM) | Vmax (nmol/min/mg) |

| Nicotine | Liver Microsomes (High-affinity site) | Mouse (DBA/2) | 10.7 ± 4.8 | 0.58 ± 0.18 |

| Nicotine | Liver Microsomes (High-affinity site) | Mouse (C57BL/6) | 11.4 ± 3.6 | 0.50 ± 0.07 |

| Cotinine | Liver Microsomes | Mouse (DBA/2) | 51.0 ± 15.6 | 0.10 ± 0.01 |

| Cotinine | Liver Microsomes | Mouse (C57BL/6) | 9.5 ± 2.1 | 0.04 ± 0.01 |

| Data derived from studies on mouse liver microsomes, demonstrating strain differences in metabolic efficiency. nih.gov |

Cellular Permeability and Efflux Mechanisms in Model Cell Lines

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the oral absorption of drugs. nih.govnih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the human intestinal epithelium. nih.govyoutube.com Permeability is assessed by measuring the rate at which a compound travels from the apical (A) to the basolateral (B) side, and vice versa. nih.gov

The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high permeability. researchgate.net While specific Papp values for this compound are not publicly available, data for structurally related compounds can provide an estimate of its potential absorption characteristics.

Caco-2 cells also express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp), which actively transport substrates back into the intestinal lumen, thereby limiting their absorption. nih.govfrontiersin.org The efflux ratio, calculated as Papp(B-A) / Papp(A-B), is used to identify potential substrates of these pumps. An efflux ratio greater than 2 typically suggests active efflux. researchgate.net Efflux pumps belong to several superfamilies, including the Resistance-Nodulation-Cell Division (RND) and Major Facilitator Superfamily (MFS). nih.govfrontiersin.org Compounds can act as substrates, inhibitors, or both, which can lead to complex drug-drug interactions. nih.gov Given its chemical structure, this compound could potentially interact with these transporters, a hypothesis that would require experimental verification using Caco-2 or similar cell-based assays.

The table below shows reference values for Caco-2 permeability, which are used to classify compounds.

| Compound Class | Papp (A-B) (10⁻⁶ cm/s) | Expected Human Absorption |

| Low Permeability | < 2.0 | 0-20% |

| Moderate Permeability | 2.0 - 10.0 | 20-80% |

| High Permeability | > 10.0 | 80-100% |

| General classification of compound permeability based on Caco-2 assays. researchgate.netresearchgate.net |

Plasma Protein Binding and Distribution in Preclinical Models (Excluding Human Data)

Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic profile, as only the unbound fraction is available to distribute into tissues and exert pharmacological effects. nih.gov The extent of binding can influence a compound's clearance and volume of distribution.

For nicotine and its primary metabolite cotinine, preclinical data indicate relatively low plasma protein binding. In various species, nicotine's binding is generally less than 33%. wikipedia.orgwikipedia.org Cotinine exhibits even lower binding, averaging around 2-3% in preclinical studies. nih.gov This low level of binding suggests that a large fraction of the compound is free in the circulation. Given the structural similarities, it is reasonable to predict that this compound would also exhibit low plasma protein binding.

The distribution of a compound into various tissues is influenced by factors such as its lipophilicity, charge, and affinity for tissue components. Physiologically based pharmacokinetic (PBPK) modeling of nicotine has shown that factors like tissue retention can significantly impact its concentration in the brain. nih.gov For instance, an increase in plasma protein binding by 50% was simulated to lower the unbound plasma concentration of nicotine by nearly 40%. nih.gov

| Compound | Plasma Protein Binding (%) | Species/Model |

| Nicotine | < 5% | General |

| Cotinine | 2-3% | Preclinical Models |

| Methylphenidate | 10-33% | General |

| Comparative plasma protein binding data for related compounds. wikipedia.orgwikipedia.orgnih.gov |

Role of Deuterium Labeling in Elucidating Metabolic Hotspots and Pathways

Deuterium labeling is a powerful tool in drug discovery and metabolic research. researchgate.netnih.gov Replacing hydrogen with its stable isotope, deuterium, at specific molecular positions can significantly alter the rate of metabolic reactions that involve the cleavage of that carbon-hydrogen bond. nih.gov This is due to the deuterium kinetic isotope effect (DKIE), where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, making it more resistant to enzymatic cleavage, particularly by CYP450 enzymes. researchgate.net

In this compound, the deuterium atoms are located on the N-methyl group. This position is a known "metabolic hotspot" for many N-methylated compounds, which are often subject to N-demethylation. By "hardening" this hotspot through deuteration, the metabolic process at this site is slowed down or blocked.

This strategic labeling serves two primary purposes:

Revealing Alternative Pathways (Metabolic Switching) : When a primary metabolic route is slowed by deuteration, the metabolism may shift to other, previously minor, pathways. osti.govacs.orgnih.gov This "metabolic switching" helps to identify other potential metabolic hotspots on the molecule, such as hydroxylation on the pyrrolidone or pyridine (B92270) rings. nih.gov For example, studies with deuterated caffeine (B1668208) showed that blocking oxidation at one methyl group enhanced metabolism at other positions. nih.gov

Therefore, the use of the -d3 label in this compound is not merely for tracing but is a mechanistic tool to investigate its metabolic profile, enhance its stability, and potentially modify its pharmacokinetic properties. researchgate.net

Stereoselective Metabolism of the Pyrrolidone Moiety

Many drugs are administered as racemates, which are equal mixtures of two enantiomers. These enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties because metabolic enzymes often show stereoselectivity.

The metabolism of nicotine is known to be stereoselective. bohrium.comnih.gov Studies in guinea pigs have shown that S-(-)-nicotine primarily forms oxidative metabolites, whereas R-(+)-nicotine forms both oxidative and N-methylated metabolites. bohrium.com Furthermore, significant differences in the formation of metabolites like 3'-hydroxycotinine and nicotine-N'-oxide have been observed between the nicotine enantiomers across various animal species, including rats, hamsters, and rabbits. nih.gov

This compound is a racemic mixture. It is therefore highly probable that its metabolism will be stereoselective, particularly concerning the pyrrolidone moiety. The enzymes responsible for its biotransformation, likely CYP450 isozymes, may preferentially bind to and metabolize one enantiomer over the other. This could lead to different metabolic profiles and plasma concentrations for the (R)- and (S)-enantiomers. For instance, the hydroxylation of the pyrrolidone ring could occur at a faster rate for one enantiomer, leading to its more rapid clearance. Investigating the stereoselective metabolism is crucial for a complete understanding of the compound's disposition and pharmacological activity.

Molecular Pharmacology and Mechanistic Studies of Nicotinoylpyrrolidone Derivatives

Investigation of Molecular Targets and Binding Affinities (In Vitro Assays)

The molecular targets for nicotinoylpyrrolidone derivatives are primarily informed by their structural similarity to nicotine (B1678760). The principal targets for nicotine are the nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission in the nervous system. nih.govwikipedia.org These receptors are found in the central and peripheral nervous systems and are involved in controlling muscle contraction and transmitting signals within the autonomic nervous system. wikipedia.org As such, nAChRs are a primary focus for investigating the binding of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3. A nicotinic agonist is a substance that mimics the action of the endogenous neurotransmitter acetylcholine at these receptors. wikipedia.org

In addition to nAChRs, related pyrrolidone analogues have been identified as potent inhibitors of monoamine oxidase (MAO) enzymes. nih.gov MAO-A and MAO-B are critical enzymes in the metabolic pathways of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. Inhibition of these enzymes is a therapeutic strategy for conditions such as Parkinson's disease and depression. nih.govmdpi.com In vitro assays are essential for determining the binding affinity and inhibitory potency of these compounds. These are typically measured as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For example, studies on pyrrolo[3,4-f]indole-5,7-dione derivatives, which share a core pyrrolidone structure, have identified compounds with submicromolar IC₅₀ values for MAO inhibition. nih.gov

| Compound Class | Target | Assay Type | Measured Value (nM) | Reference |

|---|---|---|---|---|

| Pyrovalerone Analogues | Dopamine Transporter (DAT) | Kᵢ (Binding Affinity) | Variable | nih.gov |

| Pyrovalerone Analogues | Norepinephrine Transporter (NET) | Kᵢ (Binding Affinity) | Variable | nih.gov |

| Pyrrolo[3,4-f]indole-5,7-dione Derivative (Compound 10) | MAO-A | IC₅₀ (Inhibitory Concentration) | 23 | nih.gov |

| Pyrrolo[3,4-f]indole-5,7-dione Derivative (Compound 10) | MAO-B | IC₅₀ (Inhibitory Concentration) | 178 | nih.gov |

| Pyridazinobenzylpiperidine Derivative (Compound S5) | MAO-B | IC₅₀ (Inhibitory Concentration) | 203 | mdpi.com |

Modulation of Intracellular Signaling Pathways by Pyrrolidone Analogues (In Vitro Models)

Pyrrolidone analogues can modulate intracellular signaling through direct and indirect mechanisms depending on their molecular target.

Direct Channel Activation: As agonists at nAChRs, nicotinoylpyrrolidone derivatives can directly modulate signaling by binding to these ligand-gated ion channels. wikipedia.orgwikipedia.org This binding event stabilizes the open state of the channel, permitting an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. wikipedia.org This influx depolarizes the cell membrane, triggering a downstream cascade of events, including the firing of action potentials and the release of other neurotransmitters. Some evidence also suggests that nAChRs may utilize second messenger systems, adding another layer of complexity to their signaling. wikipedia.org

Enzyme Inhibition: When acting as MAO inhibitors, these compounds modulate signaling pathways indirectly. By inhibiting MAO-A and MAO-B, they prevent the breakdown of monoamine neurotransmitters in the synaptic cleft. nih.govmdpi.com This leads to an increased concentration and prolonged availability of neurotransmitters like dopamine, serotonin, and norepinephrine, thereby enhancing their signaling activity at their respective postsynaptic receptors. This mechanism is central to the therapeutic effect of many antidepressant and anti-Parkinsonian drugs. nih.gov

Structure-Activity Relationship (SAR) Analysis of the Nicotinoylpyrrolidone Scaffold and its Deuterated Variants

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. nih.gov The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its favorable pharmacological properties and the stereochemical control offered by its substituents. nih.gov

For pyrrolidone-based compounds, SAR studies have revealed key structural determinants of activity:

Substituent Effects: In a series of pyrrolidine sulfonamides, the nature and position of substituents on an attached phenyl ring were found to significantly impact potency. nih.gov Similarly, for MAO inhibitors with a related scaffold, the presence of specific substituents like chloro or cyano groups at particular positions on a phenyl ring enhanced inhibitory activity against MAO-B. mdpi.com

Ring Modifications: Increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) in certain analogues has been shown to cause a significant loss of binding potency at monoamine transporters. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational chemistry provides powerful tools for visualizing and understanding how a ligand like this compound interacts with its biological target at an atomic level. nih.gov Molecular dynamics (MD) simulations, in particular, allow researchers to model the dynamic behavior of the ligand-receptor complex over time. nih.govfrontiersin.org

The process typically involves:

Molecular Docking: The 3D structure of the ligand is computationally "docked" into the known or modeled three-dimensional structure of the receptor's binding site (e.g., the binding pocket of an nAChR or the active site of MAO). nih.gov

Molecular Dynamics Simulation: Following docking, an MD simulation is run. This involves calculating the forces between atoms and their subsequent movements over short time intervals. frontiersin.org The simulation reveals the stability of the binding pose and identifies key interactions.

Interaction Analysis: Analysis of the simulation trajectory can identify crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand in the binding site. mdpi.comnih.gov For instance, simulations of nicotinic agonists at the nAChR have highlighted the importance of interactions with specific tyrosine and tryptophan residues. nih.govnih.gov Similarly, modeling of MAO-B inhibitors has shown pi-pi stacking interactions with tyrosine residues (e.g., Tyr398 and Tyr326) to be critical for binding. mdpi.com

These computational approaches can rationalize experimental SAR data and guide the design of new analogues with improved affinity and selectivity.

Deuterium (B1214612) as a Probe for Kinetic Isotope Effects in Enzyme-Mediated Reactions

The presence of deuterium in this compound makes it an ideal tool for studying enzyme-mediated reactions through the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond. If the cleavage of this specific bond is part of the rate-determining step of an enzyme-catalyzed reaction (such as metabolism by Cytochrome P450 enzymes), the reaction will proceed more slowly for the deuterated compound. nih.govnih.gov

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step. nih.gov This provides strong evidence that C-H bond cleavage is a key part of the reaction mechanism.

Secondary KIE: A smaller secondary KIE (kH/kD ≠ 1) can occur when the isotopically labeled position is not directly involved in bond breaking but experiences a change in its environment, such as a change in hybridization (e.g., sp³ to sp²) during the reaction. wikipedia.orgprinceton.edu

By comparing the metabolic rate of this compound with its non-deuterated counterpart, researchers can determine if the deuterated methyl group is a site of metabolic attack and gain insight into the specific enzymatic mechanisms involved. nih.gov

| KIE Value (kH/kD) | Type | Interpretation | Reference |

|---|---|---|---|

| ~1 | None | C-H bond is not broken in the rate-determining step. | princeton.edu |

| 1.1 - 1.4 | Secondary | Change in hybridization or hyperconjugation at the labeled carbon. | wikipedia.orgprinceton.edu |

| > 2 | Primary | C-H bond is broken in or before the rate-determining step. | nih.gov |

| 5 - 55 | Primary (with tunneling) | Observed in some enzyme systems; indicates quantum tunneling of the proton. | wikipedia.org |

Advanced Research Perspectives and Future Directions for Deuterated Nicotinoylpyrrolidone Derivatives

Exploration of Novel Synthetic Routes and Derivatization Strategies for Isotopic Compounds

The synthesis of isotopically labeled compounds, such as (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3, is a cornerstone of their application in research. The primary challenge lies in achieving precise and efficient incorporation of the isotope into a specific molecular position.

Novel Synthetic Routes: Traditional methods for deuterium (B1214612) incorporation often involve using deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD4) or deuterated water (D2O) at key synthetic steps. pearson.com For the title compound, a potential route could involve the methylation of the pyrrolidone nitrogen using a deuterated methylating agent, such as iodomethane-d3. However, modern synthetic chemistry is continuously evolving, with a focus on late-stage functionalization. acs.org These methods allow for the introduction of isotopes into a complex molecule at a later point in the synthesis, which is more efficient and cost-effective. chemicalsknowledgehub.com Techniques like photocatalytic hydrogen atom transfer (HAT) are emerging as powerful tools for the selective deuteration of C-H bonds, even in complex pharmaceutical compounds. researchgate.net

Derivatization Strategies: Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a specific analytical method or application. nih.gov For deuterated compounds, derivatization can enhance detection sensitivity and chromatographic performance. acs.orgresearchgate.net Isotope-coded derivatization (ICD) is a particularly relevant strategy where a sample is reacted with a derivatizing reagent, and a standard is reacted with an isotopically labeled version of the same reagent. nih.govresearchgate.net This allows for more accurate quantification in mass spectrometry by creating a distinct mass shift between the analyte and the internal standard. For a compound like this compound, which already contains a label, derivatization of another part of the molecule, such as the pyridine (B92270) ring or carbonyl group, could be used to improve its analytical characteristics in complex samples. acs.org

| Derivatization Approach | Description | Potential Application for Nicotinoylpyrrolidone Derivatives |

| Isotope-Coded Derivatization (ICD) | Uses a pair of reagents (light and heavy isotopic forms) to label the analyte and a standard, enabling precise relative quantification via mass spectrometry. nih.govresearchgate.net | A non-deuterated nicotinoylpyrrolidone could be derivatized with a "heavy" reagent, while the d3-labeled compound is derivatized with a "light" reagent for comparative studies. |

| Functional Group Tagging | A chemical tag is added to a specific functional group to enhance ionization efficiency or chromatographic retention. acs.org | The carbonyl group of the pyrrolidone ring could be targeted with a Girard reagent to improve detection in LC-MS analysis. acs.org |

| Chiral Derivatization | A chiral reagent is reacted with a racemic mixture to form diastereomers, which can then be separated and quantified using non-chiral chromatography. | To separate and analyze the (R)- and (S)-enantiomers of the nicotinoylpyrrolidone derivative. |

Enhanced Analytical Methodologies for Complex Biological Matrices and Environmental Samples

The ability to accurately detect and quantify deuterated compounds in complex mixtures like blood, plasma, urine, or environmental samples is critical for their use in research. The distinct mass of deuterium makes mass spectrometry (MS), typically coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), the analytical method of choice. nih.govnih.gov

Deuterated compounds like this compound are invaluable as internal standards in quantitative analyses. acs.orgepo.org Because they are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample extraction, chromatography, and ionization, but are distinguishable by their mass. clearsynth.com This co-elution corrects for variations in sample processing and instrument response, leading to highly accurate and precise measurements. nih.gov

Developing analytical methods for these compounds requires high sensitivity to measure low concentrations in biological samples, which is crucial for pharmacokinetic studies. epo.org Techniques such as LC-tandem mass spectrometry (LC-MS/MS) provide the necessary selectivity and sensitivity to quantify the labeled compound and its potential metabolites, even in a complex biological matrix. acs.org For environmental samples, where concentrations can be even lower and the matrix more complex, robust extraction and clean-up procedures are essential prior to LC-MS analysis.

| Analytical Technique | Principle | Suitability for Deuterated Compounds |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties, followed by mass-based detection and fragmentation for structural confirmation. acs.org | High sensitivity and selectivity; the gold standard for quantifying drugs and their metabolites (including deuterated analogues) in biological fluids. acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. nih.gov | Suitable for volatile and thermally stable deuterated compounds or those that can be made volatile through derivatization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. Deuterium has a distinct NMR signal from hydrogen. | Useful for confirming the exact position and extent of deuterium labeling within the molecule, but generally less sensitive than MS for quantification in complex matrices. epo.orgacs.org |

Deepening Understanding of Stereochemical Control in Biological Systems and Deuterium's Influence

The designation "(R,S)" indicates that the compound is a racemate—an equal mixture of two enantiomers, which are non-superimposable mirror images. Biological systems, particularly enzymes and receptors, are chiral and often interact differently with each enantiomer of a drug. This can lead to one enantiomer being more active or having a different metabolic fate than the other.

Deuterium labeling is a powerful tool for investigating these stereochemical effects. The primary kinetic isotope effect (KIE) is a key phenomenon where the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down reactions where this bond is broken. nih.govresearchgate.net If the N-methyl group of (R,S)-1-Methyl-3-nicotinoylpyrrolidone is metabolized via N-demethylation (a common metabolic pathway), the rate of this reaction would be slower for the d3-labeled compound.

By synthesizing the individual (R)- and (S)-enantiomers and their deuterated counterparts, researchers can perform highly detailed studies. For instance, they could investigate:

Stereoselective Metabolism: Does one enantiomer get metabolized faster than the other? How does deuteration of the methyl group affect the metabolic rate of each specific enantiomer? This can reveal insights into the 3D structure of the active site of the metabolizing enzyme.

Chiral Inversion: Does the body convert the less active (R)-enantiomer into the more active (S)-enantiomer, or vice-versa? Deuterium labeling can be used to trace the fate of each enantiomer and determine if such an inversion occurs.

Receptor Binding: While deuterium substitution is a subtle structural change, it can sometimes influence molecular interactions through effects on hyperconjugation or hydrogen bonding. nih.govacs.org Studying the binding affinity of the four different compounds (R, S, R-d3, S-d3) to target receptors could provide a deeper understanding of the stereochemical requirements for binding.

Deuterium can also be employed as a "stereochemically invisible blocking group" during synthesis to control the formation of a desired stereoisomer. nih.gov This highlights the dual role of deuterium in both the synthesis and the biological evaluation of chiral molecules.

Conceptual Frameworks for Application in Early-Stage Drug Discovery and Development

Isotopically labeled compounds, particularly deuterated ones, are integral to modern drug discovery and development frameworks. clearsynth.comnih.gov They provide crucial information that can accelerate the entire process, from lead identification to clinical trials. aquigenbio.commetsol.com

One prominent conceptual framework is the "deuterium switch," where hydrogen atoms at sites of metabolism in an existing drug are replaced with deuterium. nih.gov This can slow down metabolic breakdown, leading to an improved pharmacokinetic (PK) profile, such as a longer half-life or reduced formation of toxic metabolites. nih.govnih.gov While this compound is a research compound, this principle is central to its utility. If N-demethylation is a primary clearance pathway, its deuteration could significantly alter its PK properties.

The application of deuterated compounds spans multiple stages of early-stage research:

Metabolic Studies: Deuterium labeling allows for the clear tracking of a drug's metabolic fate and the easy identification of metabolites. aquigenbio.com

Pharmacokinetic (PK) Analysis: Using a deuterated version of a drug candidate allows for more accurate PK analysis, helping to determine absorption, distribution, and elimination rates. aquigenbio.com

Drug-Drug Interaction Studies: Deuterated compounds can be used to probe whether a new drug inhibits or induces metabolic enzymes.

Human Microdosing Studies: In these studies, a very small, non-pharmacological dose of a drug is administered. Using a radiolabeled or stable-isotope-labeled drug allows for its detection and the study of its human ADME profile very early in the development process. chemicalsknowledgehub.com

| Drug Development Stage | Application of Deuterated Compounds | Research Finding |

| Lead Discovery | Used as internal standards for in vitro screening assays. | Enables accurate quantification of parent compound depletion in metabolic stability assays. |

| Lead Optimization | Synthesis of deuterated analogues to block metabolic "soft spots." nih.gov | Can improve metabolic stability, increase drug exposure, and potentially reduce dosing frequency. nih.govnih.gov |

| Preclinical Development | Used in animal ADME (Absorption, Distribution, Metabolism, Excretion) studies. chemicalsknowledgehub.com | Helps to predict human metabolism and identify potential species differences. aquigenbio.com |

| Early Clinical Trials | Used as tracers in human ADME studies and to assess bioavailability. chemicalsknowledgehub.comnih.gov | Provides definitive data on how a drug is handled by the human body. acs.org |

Role of Isotopic Labeling in Advancing Mechanistic Pharmacology and Biochemical Pathway Elucidation

Beyond improving pharmacokinetic properties, isotopic labeling is a fundamental tool for elucidating the mechanisms of drug action and mapping complex biochemical pathways. aquigenbio.comnih.gov By strategically placing a "heavy" atom like deuterium on a molecule, scientists can follow its journey through a biological system and pinpoint its interactions.

For this compound, the deuterated methyl group acts as a probe. Researchers can use this label to answer fundamental questions:

Target Engagement: Does the N-methyl group participate in binding to a biological target? By comparing the binding of the deuterated and non-deuterated compounds, subtle effects on drug-target interactions can be uncovered. aquigenbio.com

Metabolic Pathway Delineation: Tracking the d3-label allows for the unambiguous identification of metabolites that retain the methyl group versus those that have lost it through N-demethylation. This helps to build a complete picture of the compound's metabolic pathways. acs.orgacs.org

Flux Analysis: In the broader field of metabolomics, stable isotope tracers are used to measure the rate, or flux, of molecules through metabolic pathways. nih.govmdpi.com While more common with 13C, deuterium tracing can provide unique information about redox reactions and biosynthetic pathways. nih.govresearchgate.net

Reactive Metabolite Formation: In some cases, drug metabolism can produce reactive metabolites that are responsible for toxicity. Isotopic labeling can be used to trap these transient species and understand the mechanisms leading to their formation, thereby improving drug safety. acs.orgnih.gov

In essence, the deuterium label in this compound transforms it from a simple compound into a sophisticated probe for exploring its own biological activity and fate, contributing to the broader understanding of mechanistic pharmacology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves catalytic deuteration of the pyrrolidone backbone. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts (used in analogous reactions for allylidene derivatives) can be adapted to introduce deuterium at specific positions . Post-synthesis, enantiomeric purity (>98%) is verified via chiral HPLC or GC-MS, as seen in purity standards for related Boc-protected pyrrolidines .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (with deuterium decoupling) are essential. For example, in similar pyrrolidone derivatives, methyl groups appear as singlets (δ ~2.5 ppm), while aromatic protons split into distinct doublets (δ ~7.0–8.5 ppm). Deuterium labeling alters splitting patterns, requiring careful integration .

- Mass Spectrometry : High-resolution MS (HRMS) confirms isotopic incorporation (e.g., +3 Da shift for -d3).

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (refer to safety protocols for structurally similar nitrosamines and nitroaromatics) .

- First Aid : In case of skin contact, wash immediately with water and consult a physician, as outlined for related pyrrolidinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when analyzing isotopically labeled pyrrolidone derivatives?

- Methodological Answer : Contradictions often arise from deuterium-induced signal suppression or splitting. For example, in ¹H NMR, the CH₃ group may appear as a singlet, but adjacent deuterated carbons can reduce signal intensity. Cross-validate with ²H NMR or IR spectroscopy (C-D stretches at ~2100–2200 cm⁻¹) to confirm deuteration sites .

Q. What strategies optimize the deuteration process to minimize isotopic dilution in this compound?

- Methodological Answer :

- Catalyst Selection : Use heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance deuteration efficiency, as demonstrated in allylidene ketone syntheses .

- Reaction Conditions : Employ deuterated solvents (e.g., D₂O or CD₃OD) to prevent proton exchange. Monitor reaction progress via in-situ FTIR to detect intermediate deuteration states.

Q. How does the presence of deuterium in this compound influence its metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deuterium at metabolically active sites (e.g., methyl groups) slows CYP450-mediated oxidation. Design comparative studies using non-deuterated analogs and measure half-life (t½) in liver microsomes.

- Analytical Validation : Use LC-MS/MS to track deuterium retention in metabolites, referencing methodologies for isotopic tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。